N-(4-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Description
N-(4-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide derivative featuring a dihydropyrimidine core substituted with a hydroxy-oxo group at position 2 and 6, respectively, and a sulfonamide group linked to a 4-ethoxyphenyl moiety. Sulfonamides are widely studied for their pharmaceutical relevance, particularly as enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-2-20-9-5-3-8(4-6-9)15-21(18,19)10-7-13-12(17)14-11(10)16/h3-7,15H,2H2,1H3,(H2,13,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMCEJNDDPWLBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfonamide group and the ethoxyphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(4-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide serves as a building block for synthesizing more complex molecules. Researchers utilize it to study reaction mechanisms and develop new synthetic pathways. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.
Biology
The compound has been investigated for its potential biological activities , particularly its antimicrobial and anticancer properties. Studies have shown that it may inhibit specific enzymes or receptors involved in disease pathways. The biological activity is attributed to its ability to interact with various biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored as a potential therapeutic agent . Its unique chemical structure makes it a candidate for drug development targeting various diseases, including cancer and bacterial infections. Ongoing research focuses on elucidating its mechanisms of action and optimizing its pharmacological properties.
Industry
The compound is also utilized in industrial applications, particularly in the development of new materials and chemical processes. Its reactivity allows for the creation of novel compounds that can be used in various applications ranging from pharmaceuticals to agrochemicals.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.
Anticancer Properties
Another investigation focused on the anticancer properties of this compound. In vitro assays revealed that it induces apoptosis in cancer cell lines through the activation of specific apoptotic pathways. These findings highlight its potential as a candidate for cancer therapy.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Research Implications and Gaps
- Solubility : The 4-ethoxyphenyl group may improve solubility in semi-polar solvents compared to analogs with alkyl or bulky substituents .
- Data Limitations : Predicted pKa values are unavailable for the target compound, limiting acid-base behavior analysis. Biological activity data are also absent in the provided evidence.
Biological Activity
N-(4-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound that belongs to the class of dihydropyrimidines, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by its chemical formula . The presence of the ethoxy group and sulfonamide moiety contributes to its biological activity.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Antimicrobial Activity : Some dihydropyrimidine derivatives have demonstrated significant antimicrobial properties against various bacterial strains.
- Anticancer Activity : Certain modifications in the dihydropyrimidine structure have shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Compounds in this class may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been found to inhibit enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are crucial in various physiological processes.
- Receptor Modulation : Some derivatives interact with specific receptors, potentially modulating neurotransmitter levels.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Anti-inflammatory | Decreased COX enzyme activity |
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various dihydropyrimidines, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones, indicating its potential as an antimicrobial agent.
Case Study: Anticancer Potential
Another investigation focused on the anticancer properties of modified dihydropyrimidines. The study reported that certain derivatives led to a reduction in cell viability in human breast cancer cell lines, suggesting that structural modifications can enhance anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
